6.4-Fold Higher Potency on Human TRPV4 vs. a Closest Patent Comparator
In a BHK/AC9 cell-based calcium-flux assay, N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide inhibited human TRPV4 with an IC50 of 0.5 nM [1]. A closely related analog from the same patent family (BDBM50192776; CHEMBL3979627) showed an IC50 of 3.2 nM in the same assay configuration [2], yielding a 6.4-fold weaker potency for the comparator.
| Evidence Dimension | IC50 against human TRPV4 |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | BDBM50192776 (CHEMBL3979627) – 3.2 nM |
| Quantified Difference | 6.4-fold |
| Conditions | BHK/AC9 cells; inhibition of GSK634775-induced Ca2+ mobilization; 10 min pre-incubation (BindingDB assay ID 1) |
Why This Matters
A 6.4-fold difference in potency directly affects the concentration required for full target occupancy, influencing both in vitro assay design and the feasibility of achieving therapeutic exposure windows.
- [1] BindingDB. BDBM50521183 (CHEMBL4461475) – IC50 0.5 nM on human TRPV4. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50521183 View Source
- [2] BindingDB. BDBM50192776 (CHEMBL3979627) – IC50 3.2 nM on human TRPV4. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50192776 View Source
